- Pd-Catalyzed C-H Arylation of Benzothiazoles with Diaryliodonium Salt: One-Pot Synthesis of 2-ArylbenzothiazolesAsian Journal of Organic Chemistry, 2017, 6(2), 184-188,
Cas no 94-45-1 (6-ethoxy-1,3-benzothiazol-2-amine)

94-45-1 structure
اسم المنتج:6-ethoxy-1,3-benzothiazol-2-amine
6-ethoxy-1,3-benzothiazol-2-amine الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 2-Amino-6-ethoxybenzothiazole
- 6-ethoxybenzothiazol-2-ylamine
- 2-AMINO-6-ETHOXYBENZOTHIAZOLE HYDROCHLORIDE
- 6-ethoxy-1,3-benzothiazol-2-amine
- 6-Ethoxy-benzothiazol-2-ylamine
- 6-Ethoxy-2-benzothiazolamine
- 2-Benzothiazolamine, 6-ethoxy-
- 6-Ethoxy-2-aminobenzothiazole
- Benzothiazole, 2-amino-6-ethoxy-
- 6-ethoxybenzo[d]thiazol-2-amine
- KOYJWFGMEBETBU-UHFFFAOYSA-N
- D621HZ191D
- 6-ethoxybenzothiazole-2-ylamine
- Amino-6-ethoxybenzothiazole, 2-
- NSC28731
- 2-Benzothiazolamine, 6-ethoxy- (9CI)
- DSSTox_CID_4481
- 6-Ethoxy-2-benzothiazolamine (ACI)
- Benzothiazole, 1-amino-5-ethoxy- (3CI)
- Benzothiazole, 2-amino-6-ethoxy- (6CI, 7CI, 8CI)
- (6-Ethoxybenzothiazol-2-yl)amine
- 6-Ethoxy-1,3-benzothiazol-2-ylamine
- NSC 28731
- EINECS 202-333-9
- SCHEMBL233589
- NSC-28731
- DTXCID004481
- ALBB-032571
- NS00040405
- EN300-16913
- D82450
- AS-15453
- NCGC00091160-02
- AKOS000104167
- A0716
- DTXSID9024481
- 2-Amino-6-ethoxybenzothiazole, technical grade
- UNII-D621HZ191D
- 6-Ethoxy-1,3-benzothiazol-2-amine #
- UPCMLD0ENAT5678737:001
- DB-000683
- AE-641/00784023
- Z56821892
- 6-ETHOXYBENZO(D)THIAZOL-2-AMINE
- CAS-94-45-1
- NCGC00258195-01
- MFCD00005788
- PD145341
- 2-amino-6-ethoxy-benzothiazole
- CHEMBL565755
- F1911-0015
- NCGC00091160-01
- BENZOTHIAZOLE, 1-AMINO-5-ETHOXY-
- SY049327
- CS-0070177
- Tox21_200641
- NCGC00091160-03
- 94-45-1
- STK345978
- Q27890210
- Oprea1_138686
- BIDD:GT0221
- InChI=1/C9H10N2OS/c1-2-12-6-3-4-7-8(5-6)13-9(10)11-7/h3-5H,2H2,1H3,(H2,10,11
-
- MDL: MFCD00005788
- نواة داخلي: 1S/C9H10N2OS/c1-2-12-6-3-4-7-8(5-6)13-9(10)11-7/h3-5H,2H2,1H3,(H2,10,11)
- مفتاح Inchi: KOYJWFGMEBETBU-UHFFFAOYSA-N
- ابتسامات: N1C2C(=CC(=CC=2)OCC)SC=1N
حساب السمة
- نوعية دقيقة: 194.05100
- النظائر كتلة واحدة: 194.051
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 4
- عدد الذرات الثقيلة: 13
- تدوير ملزمة العد: 2
- تعقيدات: 179
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 76.4
- تهمة السطحية: 0
- إكسلوغ 3: 2.8
- tautomeric العد: 2
الخصائص التجريبية
- اللون / الشكل: Powder
- كثيف: 1.2164 (rough estimate)
- نقطة انصهار: 162.0 to 166.0 deg-C
- نقطة الغليان: 356.1 °C at 760 mmHg
- نقطة الوميض: 169.1 °C
- انكسار: 1.6800 (estimate)
- معامل توزيع المياه: <0.1 g/100 mL at 23 ºC
- الاستقرار / الجرف الحياة: Stable. Incompatible with strong oxidizing agents.
- بسا: 76.38000
- لوغب: 2.85840
- الذوبان: Not determined
- الفيدرالية: 2420
6-ethoxy-1,3-benzothiazol-2-amine أمن المعلومات
-
رمزي:
- حث:warning
- إشارة عشوائية:Warning
- وصف الخطر: H315-H319-H341
- تحذير: P201-P202-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P308+P313-P405-P501
- رقم نقل البضائع الخطرة:NONH for all modes of transport
- WGK ألمانيا:3
- رمز الفئة الخطرة: 20/21/22-36/37/38
- تعليمات السلامة: S26-S36
-
تحديد البضائع الخطرة:
- ظروف التخزين:Store at room temperature
- مصطلح خطر:R20/21/22; R36/37/38
6-ethoxy-1,3-benzothiazol-2-amine بيانات الجمارك
- رمز النظام المنسق:2934999090
- بيانات الجمارك:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-ethoxy-1,3-benzothiazol-2-amine الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-24854-5.0g |
6-ethoxy-1,3-benzothiazol-2-amine |
94-45-1 | 95% | 5.0g |
$29.0 | 2023-02-14 | |
Enamine | EN300-16913-0.25g |
6-ethoxy-1,3-benzothiazol-2-amine |
94-45-1 | 95.0% | 0.25g |
$19.0 | 2025-03-21 | |
Chemenu | CM158375-500g |
6-Ethoxy-1,3-benzothiazol-2-amine |
94-45-1 | 95% | 500g |
$443 | 2024-07-19 | |
Ambeed | A748612-25g |
2-Amino-6-ethoxybenzothiazole |
94-45-1 | 97% | 25g |
$20.0 | 2025-02-21 | |
Life Chemicals | F1911-0015-10g |
6-ethoxy-1,3-benzothiazol-2-amine |
94-45-1 | 95% | 10g |
$84.0 | 2023-09-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A0716-500g |
6-ethoxy-1,3-benzothiazol-2-amine |
94-45-1 | 97.0%(T) | 500g |
¥3990.0 | 2022-06-10 | |
Alichem | A059002962-1000g |
2-Amino-6-ethoxybenzothiazole |
94-45-1 | 95% | 1000g |
$512.82 | 2023-08-31 | |
abcr | AB131361-500 g |
2-Amino-6-ethoxybenzothiazole, 97%; . |
94-45-1 | 97% | 500 g |
€510.60 | 2023-07-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A22450-5mg |
6-Ethoxy-1,3-benzothiazol-2-amine |
94-45-1 | ,HPLC≥99% | 5mg |
¥288.0 | 2023-09-09 | |
eNovation Chemicals LLC | D961267-100g |
2-Benzothiazolamine, 6-ethoxy- |
94-45-1 | 97% | 100g |
$85 | 2024-06-06 |
6-ethoxy-1,3-benzothiazol-2-amine طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Solvents: Acetic acid ; 10 - 20 min, cooled
1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 4 h, rt
1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 11, heated
1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 4 h, rt
1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 11, heated
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Bromine Solvents: Acetic acid ; > 0 °C; 15 min, 0 °C; 2 min, 0 °C; 10 min, rt; overnight, rt
المراجع
- Synthesis, characterization and antimicrobial activity of 5,6-dimethyl thieno[2,3-d]pyrimidine derivativesElixir International Journal, 2018, 49838, 49838-49842,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Solvents: Acetic acid ; 10 - 20 min, cooled
1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 4 h, rt
1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 4 h, rt
المراجع
- Combination of bioactive moieties with different heteroatom(s): Application of the Suzuki cross-coupling reactionHeteroatom Chemistry, 2012, 23(4), 399-410,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Hydrochloric acid , Bromine Solvents: Ethanol , Acetic acid ; 1 h, reflux
المراجع
- Synthesis and in-vitro biological evaluation of Schiff base and azetidinone of 6-ethoxy 2-aminobenzothiazole derivativesWorld Journal of Pharmacy and Pharmaceutical Sciences, 2018, 7(2), 797-805,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Solvents: Acetic acid ; 10 - 20 min, 0 °C
1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 3 h, rt
1.3 Reagents: Ammonia Solvents: Water ; pH 11.0, rt
1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 3 h, rt
1.3 Reagents: Ammonia Solvents: Water ; pH 11.0, rt
المراجع
- Synthesis of benzimidazolyl-1,3,4-oxadiazol-2ylthio-N-phenyl (benzothiazolyl) acetamides as antibacterial, antifungal and antituberculosis agentsEuropean Journal of Medicinal Chemistry, 2012, 53, 41-51,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Bromine Solvents: Acetic acid ; 20 min, cooled; < 10 °C; 2 - 4 h, rt
1.2 Reagents: Ammonia Solvents: Water ; pH 11, rt
1.2 Reagents: Ammonia Solvents: Water ; pH 11, rt
المراجع
- New quinolinyl-1,3,4-oxadiazoles: synthesis, in vitro antibacterial, antifungal and antituberculosis studiesMedicinal Chemistry, 2013, 9(4), 596-607,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Solvents: Acetic acid ; 10 - 20 min, cooled
1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 4 h, rt
1.3 Reagents: Ammonia Solvents: Water ; pH 11.0, heated
1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 4 h, rt
1.3 Reagents: Ammonia Solvents: Water ; pH 11.0, heated
المراجع
- Synthesis of coumarin-based 1,3,4-oxadiazol-2-ylthio-N-phenyl/benzothiazolyl acetamides as antimicrobial and antituberculosis agentsMedicinal Chemistry Research, 2013, 22(1), 195-210,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Acetic acid , Bromine ; 0 °C → rt; 3 - 24 h, rt
1.2 Reagents: Ammonia Solvents: Water ; pH 10, rt
1.2 Reagents: Ammonia Solvents: Water ; pH 10, rt
المراجع
- Chagas Disease Drug Discovery: Multiparametric Lead Optimization against Trypanosoma cruzi in Acylaminobenzothiazole SeriesJournal of Medicinal Chemistry, 2019, 62(22), 10362-10375,
طريقة الإنتاج 9
طريقة الإنتاج 10
رد فعل الشرط
1.1 Solvents: Acetic acid ; 0 - 5 °C
1.2 Reagents: Bromine Solvents: Acetic acid ; 0 - 5 °C; 24 h, 0 - 5 °C
1.3 Reagents: Sodium carbonate ; neutralized
1.2 Reagents: Bromine Solvents: Acetic acid ; 0 - 5 °C; 24 h, 0 - 5 °C
1.3 Reagents: Sodium carbonate ; neutralized
المراجع
- Synthesis and antibacterial activity of 1-(2-diazo-6-ethoxybenzothiazolyl) substituted benzene derivativesInternational Journal of Current Chemistry, 2010, 1(3), 175-179,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Hydrochloric acid , Bromine Solvents: Ethanol , Acetic acid ; 1 h, reflux; cooled
1.2 Reagents: Ammonia ; basified
1.2 Reagents: Ammonia ; basified
المراجع
- Microwave promoted synthesis of pharmacologically active pyrazolidinonyl derivatives of benzothiazolesPharma Chemica, 2017, 9(22), 47-49,
طريقة الإنتاج 12
طريقة الإنتاج 13
رد فعل الشرط
1.1 Solvents: Ethanol ; reflux
المراجع
- Exploration of novel ureidobenzothiazole library against neuroinflammationBulletin of the Korean Chemical Society, 2011, 32(10), 3805-3808,
طريقة الإنتاج 14
طريقة الإنتاج 15
طريقة الإنتاج 16
رد فعل الشرط
1.1 Solvents: Ethanol , Acetic acid
المراجع
- A further new method for the thiocyanation of organic compoundsBerichte der Deutschen Chemischen Gesellschaft [Abteilung] B: Abhandlungen, 1934, 67, 944-8,
طريقة الإنتاج 17
رد فعل الشرط
1.1 Reagents: Formic acid , Acetic acid , Bromine ; -3 - 0 °C; overnight, 0 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 11, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 11, 0 °C
المراجع
- 2-Aminobenzothiazole derivatives: Search for new antifungal agentsEuropean Journal of Medicinal Chemistry, 2013, 64, 357-364,
6-ethoxy-1,3-benzothiazol-2-amine Raw materials
- Potassium thiocyanate
- bis(cyanosulfanyl)plumbane
- Thiocyanate
- 2-Chloro-4-ethoxyphenol
- Ammonium thiocyanate
- CUPRIC THIOCYANATE
6-ethoxy-1,3-benzothiazol-2-amine Preparation Products
6-ethoxy-1,3-benzothiazol-2-amine الوثائق ذات الصلة
-
Jeffrey R. Bacon,Andrew T. Ellis,Adam W. McMahon,Philip J. Potts,John G. Williams J. Anal. At. Spectrom. 1994 9 267R
-
2. Thermodynamics of mixtures of 1-hydropentadecafluoro-n-heptane + 1:4-dioxanI. D. Watson,R. J. Knight,I. R. McKinnon,A. G. Williamson Trans. Faraday Soc. 1968 64 1763
-
Argha Saha,Asim Jana,Lokman H. Choudhury New J. Chem. 2018 42 17909
-
Gabriel Navarrete-Vázquez,Alfredo Alaniz-Palacios,Margarita Tlahuextl,Margarita Bernal-Uruchurtu,Hugo Tlahuext CrystEngComm 2012 14 1256
-
5. Index pages
94-45-1 (6-ethoxy-1,3-benzothiazol-2-amine) منتجات ذات صلة
- 54346-87-1(5-Methoxybenzo[d]thiazol-2-amine)
- 15850-79-0(4-ethoxy-1,3-benzothiazol-2-amine)
- 1747-60-0(6-methoxy-1,3-benzothiazol-2-amine)
- 2229363-89-5(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}ethane-1-sulfonyl fluoride)
- 2228377-80-6(methyl 5-{1-(hydroxymethyl)cyclopropylmethyl}-2-methylfuran-3-carboxylate)
- 1260873-88-8(2-broMo-5-(piperidin-3-yl)pyridine)
- 2549026-15-3(2-tert-butyl-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide)
- 864917-90-8(N-(3-chloro-4-methylphenyl)-2-{3-(3-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide)
- 202529-18-8(Sodium Propionate-d5)
- 898425-85-9(5-bromo-N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)furan-2-carboxamide)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:94-45-1)6-ethoxy-1,3-benzothiazol-2-amine

نقاء:99%
كمية:500g
الأسعار ($):368